molecular formula C10H10N2O2S B1684334 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione CAS No. 327036-89-5

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Cat. No. B1684334
M. Wt: 222.27 g/mol
InChI Key: JDSJDASOXWCHPN-UHFFFAOYSA-N
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Description

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, also known as TDZD-8, is a member of the class of thiadiazolidines . It is a non-ATP competitive inhibitor of glycogen synthase kinase 3beta (GSK3beta) . It was being developed for the potential treatment of Alzheimer’s disease . It has a role as an EC 2.7.11.26 (tau-protein kinase) inhibitor, an apoptosis inducer, an antineoplastic agent, a neuroprotective agent, and an anti-inflammatory agent .


Synthesis Analysis

The synthesis of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione and its derivatives has been studied . An SAR study has been carried out to examine the effect of varying the C-2 and C-4- substituents on the thiadiazolidinone ring of TDZD-8 on antileukemic activity .


Molecular Structure Analysis

The molecular formula of 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione is C10H10N2O2S . The IUPAC name is 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione . The InChI and Canonical SMILES are also provided in the PubChem database .


Chemical Reactions Analysis

The chemical reactions involving 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione are not fully appreciated, but the compound has been shown to inhibit NFkappaB, GSK3beta, protein kinase C, FMS-like tyrosine kinase (Flt3), AKT, and KDR . In addition, TDZD-8 rapidly depletes free thiols and appears to disrupt membrane integrity .

Safety And Hazards

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione was previously identified as an antileukemic agent exhibiting no evident toxicity toward normal hematopoietic cells .

Future Directions

Despite possessing potent and specific anti-leukemia activity, the clinical utility of TDZD-8 is limited by the need for high concentrations (20 microM) and poor solubility . Therefore, efforts have been initiated to generate derivatives with greater anti-leukemia activity at lower concentrations and with greater water-solubility .

properties

IUPAC Name

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSJDASOXWCHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399590
Record name TDZD-8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione

CAS RN

327036-89-5
Record name TDZD-8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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